molecular formula C26H24N4O4S B12991667 N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide

N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide

Cat. No.: B12991667
M. Wt: 488.6 g/mol
InChI Key: WYWHJSJAVWMJGU-UHFFFAOYSA-N
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Description

N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tubercular, and anti-cancer properties .

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

N-[3-[[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]amino]-3-oxo-1-phenylpropyl]benzamide

InChI

InChI=1S/C26H24N4O4S/c1-34-19-12-13-20-22(14-19)35-26(29-20)30-24(32)16-27-23(31)15-21(17-8-4-2-5-9-17)28-25(33)18-10-6-3-7-11-18/h2-14,21H,15-16H2,1H3,(H,27,31)(H,28,33)(H,29,30,32)

InChI Key

WYWHJSJAVWMJGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CNC(=O)CC(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with various reagents to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide has several scientific research applications:

Mechanism of Action

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